molecular formula C12H20Br2N4S2 B1663030 1,3-PBIT dihydrobromide

1,3-PBIT dihydrobromide

Katalognummer: B1663030
Molekulargewicht: 444.3 g/mol
InChI-Schlüssel: WCXGFTJSDASEPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide is a potent inhibitor of inducible nitric oxide synthase (iNOS). It is known for its high selectivity and effectiveness in inhibiting iNOS compared to endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). The compound has a molecular formula of C12H18N4S2 • 2HBr and a molecular weight of 444.2 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Phenylen-bis(1,2-ethanediyl)bis-isothiourea-dihydrobromid beinhaltet die Reaktion von 1,3-Phenylendiamin mit Ethylenisothiocyanat unter kontrollierten Bedingungen. Die Reaktion läuft typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran ab, wobei eine Base wie Triethylamin zugesetzt wird, um die Reaktion zu erleichtern. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren

In industrieller Umgebung folgt die Produktion von 1,3-Phenylen-bis(1,2-ethanediyl)bis-isothiourea-dihydrobromid einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Reinigungssysteme zum Einsatz kommen. Das Endprodukt wird typischerweise als kristalliner Feststoff erhalten und zur Aufrechterhaltung der Stabilität bei niedrigen Temperaturen gelagert .

Analyse Chemischer Reaktionen

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

1,3-PBIT dihydrobromide selectively inhibits iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms:

EnzymeKi ValueSelectivity (vs. iNOS)Reference
iNOS47 nM
eNOS9 μM190-fold
nNOS0.25 μM5.3-fold
  • Mechanism : Competitive inhibition via binding to the substrate pocket of iNOS, disrupting L-arginine conversion to NO .

  • Cellular Activity : In DLD-1 cells, 1,3-PBIT inhibits iNOS with an IC₅₀ of 150 μM, limited by poor membrane permeability .

In Vivo Pharmacological Reactions

In endotoxemic rats, this compound (10 mg/kg, intraperitoneal) demonstrates the following effects :

ParameterEffect of 1,3-PBITSignificance (vs. Endotoxin Alone)
MAPRestored to 129±7 mmHgPrevents endotoxin-induced hypotension (P<0.05)
Serum NitriteReduced by 62%Suppresses systemic NO overproduction (P<0.05)
Renal NitriteReduced by 58%Attenuates renal oxidative stress (P<0.05)
  • Renal Protection : Blunts endotoxin-induced lipid peroxidation (malondialdehyde levels reduced by 45%) and preserves antioxidant capacity .

Stability and Handling

  • Solubility : ≤100 mg/mL in water .

  • Storage : Stable at -20°C for 1 month or -80°C for 6 months in anhydrous form .

  • Decomposition : No specific data reported, but exposure to strong oxidants or extreme pH should be avoided .

This compound’s utility in research stems from its specificity for iNOS and reproducible activity in both enzymatic and animal models. Its synthesis and biochemical profiles are well-documented, though further studies on its metabolic pathways and degradation products are warranted.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1,3-PBIT (1,3-bis(2-hydroxyethyl)-2-methyl-4-phenyl-1H-imidazolium dihydrobromide) operates primarily as an iNOS inhibitor. Its inhibitory potency is characterized by a Ki value of 47 nM for iNOS, while it exhibits significantly higher Ki values for endothelial (eNOS) and neuronal nitric oxide synthase (nNOS), at 9 μM and 0.25 μM respectively . This specificity makes it a valuable tool for studying nitric oxide pathways in various biological systems.

Neuroprotection

One of the significant applications of 1,3-PBIT dihydrobromide is in neuroprotection. Research indicates that it can mitigate oxidative stress-induced neuronal damage. A study demonstrated that treatment with 1,3-PBIT reduced lipid peroxidation levels in rat brain tissues exposed to sodium nitroprusside, suggesting its role in protecting neurons from nitric oxide-mediated toxicity .

Study Model Outcome
Lipid Peroxidation StudyAdult Rat BrainDecreased TBARS levels with 1,3-PBIT treatment

Inflammatory Response Modulation

1,3-PBIT also shows promise in modulating inflammatory responses. By inhibiting iNOS, it reduces the production of nitric oxide during inflammatory processes. This application is particularly relevant in conditions such as sepsis or chronic inflammatory diseases where excessive nitric oxide contributes to tissue damage .

Toxicological Studies

The compound has been evaluated for its protective effects against various toxic agents. For instance, studies have shown that 1,3-PBIT can prevent the decrease in products of lipid peroxidation caused by endotoxins, indicating its potential as a therapeutic agent against systemic inflammation .

Toxic Agent Effect Mechanism
EndotoxinPrevents decrease in lipid peroxidation productsiNOS inhibition

Case Study: Neuroprotective Effects in Rats

In a controlled experiment involving adult rats subjected to oxidative stress through sodium nitroprusside administration, treatment with 1,3-PBIT resulted in significantly lower levels of neurotoxic markers compared to untreated controls. This study highlights the compound's potential for therapeutic use in neurodegenerative diseases.

Research Findings on Inflammation

A series of experiments assessing the impact of 1,3-PBIT on inflammatory markers demonstrated a reduction in cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that 1,3-PBIT may serve as an effective anti-inflammatory agent by targeting the iNOS pathway.

Wirkmechanismus

1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide exerts its effects by selectively inhibiting inducible nitric oxide synthase. The compound binds to the active site of iNOS, preventing the conversion of L-arginine to nitric oxide. This inhibition reduces the production of nitric oxide, which is involved in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1,3-PBIT dihydrobromide (S,S’-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea) is a synthetic compound recognized primarily for its potent inhibitory effects on inducible nitric oxide synthase (iNOS). This compound exhibits significant selectivity towards iNOS compared to other isoforms of nitric oxide synthase (NOS), making it a valuable tool in pharmacological research and potential therapeutic applications.

  • Chemical Formula : C₁₂H₂₀Br₂N₄S₂
  • Molecular Weight : 394.25 g/mol
  • CAS Number : 2514-30-9

This compound selectively inhibits iNOS, which is crucial in the regulation of nitric oxide (NO) production. NO is involved in various physiological processes, including:

  • Blood pressure regulation
  • Platelet aggregation
  • Immune response

The compound has been shown to inhibit purified human iNOS with a Ki value of approximately 47 nM, indicating a high affinity for this enzyme. In contrast, the Ki values for endothelial NOS (eNOS) and neuronal NOS (nNOS) are significantly higher at 9 µM and 0.25 µM respectively, demonstrating a 190-fold selectivity for iNOS over eNOS .

Inhibition Studies

1,3-PBIT has been extensively studied for its inhibitory effects on NOS isoforms:

IsoformKi Value (nM)
iNOS47
eNOS9000
nNOS250

These values indicate that 1,3-PBIT is a highly selective inhibitor of iNOS, potentially useful in conditions characterized by excessive NO production.

Case Studies and Experimental Evidence

  • Endotoxin-Induced Hypotension :
    • In studies involving conscious male Sprague-Dawley rats, administration of 1,3-PBIT (10 mg/kg) post-endotoxin injection effectively inhibited the decrease in mean arterial pressure (MAP) associated with endotoxemia. This effect was attributed to the reduction of NO production and restoration of renal CYP 4A activity .
  • Cell Culture Studies :
    • In DLD-1 cells, 1,3-PBIT exhibited an IC50 value of approximately 150 µM against human iNOS. However, its poor membrane permeability may limit its effectiveness in cellular environments .
  • Impact on Renal Function :
    • The compound has been shown to restore renal CYP 4A protein levels and activity in endotoxemic models, suggesting its role in mitigating renal dysfunction associated with increased NO levels during inflammatory responses .

Potential Therapeutic Applications

Given its selective inhibition of iNOS, this compound has potential therapeutic implications in various conditions where excessive NO production is detrimental:

  • Cardiovascular Diseases : By modulating NO levels, it may help manage conditions like septic shock or hypertension.
  • Neurodegenerative Disorders : Its role in reducing neuroinflammation through NO modulation could be beneficial in diseases such as Alzheimer's or Parkinson's.

Eigenschaften

IUPAC Name

2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXGFTJSDASEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-PBIT dihydrobromide
Reactant of Route 2
1,3-PBIT dihydrobromide
Reactant of Route 3
Reactant of Route 3
1,3-PBIT dihydrobromide
Reactant of Route 4
1,3-PBIT dihydrobromide
Reactant of Route 5
1,3-PBIT dihydrobromide
Reactant of Route 6
1,3-PBIT dihydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.